Broad-Spectrum Oral Antiviral Protection: Single-Dose CL 246,738 Outperforms Ampligen and Recombinant Interferons Across Four RNA and DNA Viruses
In a direct head-to-head comparative study by Pinto et al. (1988), a single prophylactic oral dose of CL 246,738 provided almost complete protection of mice against Venezuelan equine encephalitis virus (VEE), Banzi virus, and herpes simplex virus type 2 (HSV-2), and also increased mean survival time for Caraparu virus-infected mice [1]. In contrast, ampligen (a polyribonucleotide immunomodulator) administered as a single prophylactic intraperitoneal dose was very effective against Banzi virus, only moderately effective against HSV-2, and ineffective against VEE and Caraparu [1]. Recombinant interferon-gamma (rIFN-G) given as repeated therapeutic treatment was effective against VEE and HSV-2 but ineffective against Banzi virus [1]. Thus CL 246,738 was the only agent in this four-way comparison to achieve near-complete protection across all three challenge viruses (VEE, Banzi, HSV-2) with a single oral dose, and uniquely extended survival against Caraparu where ampligen provided no protection [1].
| Evidence Dimension | Prophylactic antiviral protection spectrum (number of viruses with near-complete protection after single dose) |
|---|---|
| Target Compound Data | CL 246,738 (single oral dose): almost complete protection against VEE, Banzi, and HSV-2; increased mean survival time for Caraparu-infected mice |
| Comparator Or Baseline | Ampligen (single i.p. dose): very effective against Banzi, moderately effective against HSV-2, ineffective against VEE and Caraparu; rIFN-G (repeated therapeutic): effective against VEE and HSV-2, ineffective against Banzi; rIFN-A (repeated therapeutic): protected against VEE, Banzi, HSV-2 |
| Quantified Difference | CL 246,738 achieved near-complete protection against all 3 challenge viruses tested. Ampligen failed against 2 of 4 viruses (VEE, Caraparu). rIFN-G failed against Banzi. Only rIFN-A matched the breadth but required repeated parenteral dosing vs. single oral dose for CL 246,738. |
| Conditions | B6C3F1 female mice; single prophylactic dose (CL 246,738 oral, ampligen i.p.) 1 day before virus challenge; splenic NK activity measured against YAC-1 targets; peritoneal macrophage antitumor activity assessed |
Why This Matters
For procurement decisions in antiviral immunomodulation research, CL 246,738 offers the operational advantage of a single oral dose achieving broad-spectrum protection that parenteral comparators either fail to match (ampligen, rIFN-G) or require repeated dosing to achieve (rIFN-A).
- [1] Pinto AJ, Morahan PS, Brinton MA. Comparative study of various immunomodulators for macrophage and natural killer cell activation and antiviral efficacy against exotic RNA viruses. Int J Immunopharmacol. 1988;10(3):197-209. doi:10.1016/0192-0561(88)90050-1. PMID: 3182149. View Source
